- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
Cas no 938443-19-7 (7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione)
![7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione structure](https://fr.kuujia.com/scimg/cas/938443-19-7x500.png)
938443-19-7 structure
Nom du produit:7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Numéro CAS:938443-19-7
Le MF:C7H4ClN3O2
Mégawatts:197.578559875488
MDL:MFCD12031297
CID:827193
PubChem ID:40152233
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- 7-chloro-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 7-chloropyrido[2,3-d]pyrimidine-2,4-diol
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 7-chloro-
- PubChem23136
- DJHNDPHQSQMESD-UHFFFAOYSA-N
- FCH2245731
- AB65736
- AX8162990
- P93197
- A844719
- 7-chloranyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (ACI)
- 7-ChloroPyrido[2,3-d]pyrimidine-2,4-dione
- 7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 7-chloro-3H,8H-pyrido[2,3-d]pyrimidine-2,4-dione
- CS-B0237
- 7-chloro-4-hydroxy-3H-pyrido[2,3-d]pyrimidin-2-one
- EN300-4254253
- AKOS015918676
- 938443-19-7
- DB-079719
- AKOS006343585
- SCHEMBL1218582
- MFCD12755863
- DTXSID20654004
- CS-13543
- F15711
-
- MDL: MFCD12031297
- Piscine à noyau: 1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13)
- La clé Inchi: DJHNDPHQSQMESD-UHFFFAOYSA-N
- Sourire: O=C1NC2C(=CC=C(N=2)Cl)C(=O)N1
Propriétés calculées
- Qualité précise: 196.99900
- Masse isotopique unique: 196.9992041g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 258
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.7
- Surface topologique des pôles: 71.1
Propriétés expérimentales
- Dense: 1.561±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Très légèrement soluble (0,13 G / l) (25 ºC),
- Le PSA: 78.61000
- Le LogP: 0.26480
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Informations de sécurité
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-5G |
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
938443-19-7 | 95% | 5g |
¥ 4,217.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-500MG |
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
938443-19-7 | 95% | 500MG |
¥ 937.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0572-250MG |
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
938443-19-7 | 95% | 250MG |
¥ 495.00 | 2023-04-12 | |
ChemScence | CS-B0237-1g |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
938443-19-7 | 97.77% | 1g |
$193.0 | 2022-04-26 | |
Matrix Scientific | 131497-5g |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |
938443-19-7 | 97% | 5g |
$1575.00 | 2023-09-07 | |
Matrix Scientific | 131497-1g |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 97% |
938443-19-7 | 97% | 1g |
$585.00 | 2023-09-07 | |
Alichem | A029191297-1g |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
938443-19-7 | 95% | 1g |
$514.80 | 2023-08-31 | |
ChemScence | CS-B0237-100mg |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
938443-19-7 | 97.77% | 100mg |
$45.0 | 2022-04-26 | |
ChemScence | CS-B0237-250mg |
7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
938443-19-7 | 97.77% | 250mg |
$74.0 | 2022-04-26 | |
Enamine | EN300-4254253-1.0g |
7-chloropyrido[2,3-d]pyrimidine-2,4-diol |
938443-19-7 | 95.0% | 1.0g |
$165.0 | 2025-03-15 |
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Solvents: Toluene ; 4 h, 110 °C; 16 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: Toluene ; 4 h, rt → 115 °C; 16 h, 115 °C
Référence
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Solvents: Toluene ; rt; 4 h, 115 °C; 16 h, cooled
Référence
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Solvents: Toluene ; 115 °C
Référence
- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Synthetic Routes 6
Conditions de réaction
1.1 Solvents: Toluene ; 4 h, 115 °C; cooled; 16 h
Référence
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Toluene ; 15 h, 110 °C
Référence
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Solvents: Toluene ; 15 h, 110 °C
Référence
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Solvents: Toluene ; 4 h, reflux
Référence
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: Toluene ; rt; 4 h, rt → 115 °C; cooled; 16 h, cooled
Référence
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Toluene ; 15 h, 110 °C
Référence
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Solvents: Toluene ; 4 h, reflux
Référence
- Preparation of heterocycles as mTOR inhibitors, China, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Solvents: Toluene ; 0 °C; 4 h, 115 °C
Référence
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Solvents: Toluene ; 15 h, 110 °C
Référence
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Raw materials
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Preparation Products
7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Littérature connexe
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
938443-19-7 (7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione) Produits connexes
- 852639-66-8(2-(4-methoxy-benzyl)-oxazole-4-carboxylic acid)
- 1782192-47-5(5-Bromo-2-(propan-2-yl)pyrimidine-4-carbaldehyde)
- 42075-29-6(3-(p-Aminobenzoyl)butyric Acid)
- 40225-14-7(O-Valeroyl-L-carnitine)
- 890169-54-7((2S)-1-(3,5-dimethylisoxazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid)
- 958451-69-9(4-(difluoromethoxy)-3-fluorophenylboronic acid)
- 1179359-83-1(6-(2-Fluorophenyl)picolinimidamide hydrochloride)
- 1197294-66-8(tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate)
- 2620-11-3(Propanamide, 2-bromo-N-methyl-N-phenyl-)
- 2229213-53-8(2,2-difluoro-2-(1-methyl-1H-indol-2-yl)ethan-1-amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938443-19-7)7-chloro-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Pureté:99%/99%
Quantité:1g/5g
Prix ($):164.0/737.0